molecular formula C13H23NO3 B15203673 [(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate

[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate

Katalognummer: B15203673
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: VXXLTXYWQWYXKJ-BFHBGLAWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of the tert-butyl group and the pyrrolidine ring in its structure contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate typically involves the esterification of 2-tert-butyl-4-oxopyrrolidine-1-carboxylic acid with (2R)-butan-2-ol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety, forming amides or thioesters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Wissenschaftliche Forschungsanwendungen

[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of [(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the tert-butyl group enhances its binding affinity and specificity towards target molecules, leading to significant biological effects .

Vergleich Mit ähnlichen Verbindungen

[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the pyrrolidine ring and the tert-butyl group, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H23NO3

Molekulargewicht

241.33 g/mol

IUPAC-Name

[(2R)-butan-2-yl] 2-tert-butyl-4-oxopyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-6-9(2)17-12(16)14-8-10(15)7-11(14)13(3,4)5/h9,11H,6-8H2,1-5H3/t9-,11?/m1/s1

InChI-Schlüssel

VXXLTXYWQWYXKJ-BFHBGLAWSA-N

Isomerische SMILES

CC[C@@H](C)OC(=O)N1CC(=O)CC1C(C)(C)C

Kanonische SMILES

CCC(C)OC(=O)N1CC(=O)CC1C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.